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molecular formula C14H12N2O B8642266 1-(4-Amino-phenyl)-3-pyridin-4-YL-propenone

1-(4-Amino-phenyl)-3-pyridin-4-YL-propenone

Cat. No. B8642266
M. Wt: 224.26 g/mol
InChI Key: RCUGSZKISDCJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294841

Procedure details

The procedure is as in Example 11, starting from 1.35 g of 4-aminoacetophenone (instead of 24 g of 2-hydroxyacetophenone) and 2.14 g of pyridine-4-carbaldehyde instead of 21 g and using a 2.5 N aqueous sodium hydroxide solution instead of an 11 N solution. 2.2 g of 1-(4-aminophenyl) 3-(4-pyridyl) 2-propene-1-one which melts at 207° C. are obtained.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3].OCC(C1C=CC=CC=1)=O.[N:21]1[CH:26]=[CH:25][C:24]([CH:27]=O)=[CH:23][CH:22]=1.[OH-].[Na+]>>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH:1]=[CH:27][C:24]2[CH:25]=[CH:26][N:21]=[CH:22][CH:23]=2)=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)N
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
2.14 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C=CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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